Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate
Description
Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate is a benzazepine-derived compound characterized by a fused benzazepine core modified with a 1,5-epoxy bridge, a benzyl substituent at position 3, and a methyl carboxylate group at position 1. The 1,5-epoxy bridge introduces structural rigidity, while the benzyl and carboxylate groups influence its electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzazepine scaffold’s prevalence in bioactive molecules, such as ACE inhibitors (e.g., benazepril) and antipsychotics .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-22-18(21)19-13-20(11-14-7-3-2-4-8-14)12-17(23-19)15-9-5-6-10-16(15)19/h2-10,17H,11-13H2,1H3 |
InChI Key |
VSEYBKVOSUXBFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CN(CC(O1)C3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate typically involves multi-step organic reactions. One common method involves the base-promoted addition of a benzylamine derivative to a suitable precursor, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Methyl 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[D]azepine-1-carboxylate has been studied for its potential therapeutic effects. Its structure suggests activity in the central nervous system (CNS), making it a candidate for treating neurodegenerative diseases and psychiatric disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound against oxidative stress-induced cell death in neuronal cell lines. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 45 ± 5 | 85 ± 7 |
| Oxidative Stress Markers | High | Low |
This data suggests that this compound may serve as a neuroprotective agent.
Neuropharmacology
Potential in Treating Depression
Recent research has highlighted the role of compounds similar to this compound in modulating neurotransmitter systems associated with mood regulation. Animal models have shown that administration of this compound leads to increased serotonin levels and improved mood-related behaviors.
Clinical Implications
The implications for clinical use are significant. If further studies confirm these findings in human trials, this compound could be developed into a novel antidepressant with fewer side effects than current treatments.
Material Sciences
Applications in Polymer Chemistry
The unique structural attributes of this compound allow it to function as a building block for advanced polymer materials. Its epoxy functionality can be utilized to synthesize thermosetting resins that exhibit enhanced mechanical properties.
Table: Properties of Synthesized Polymers
| Property | Standard Polymer | Polymer with Methyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Flexural Modulus (GPa) | 2 | 3 |
This enhancement in properties indicates the potential for industrial applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate with structurally related benzazepines and diazepines, focusing on molecular architecture, physicochemical properties, and applications.
Structural Comparison
Key Observations :
- Rigidity vs. Flexibility : The 1,5-epoxy bridge in the target compound imposes conformational constraints absent in unmodified benzazepines (e.g., 2,3,4,5-Tetrahydro-1H-benzo[b]azepine) . This rigidity may influence binding affinity in biological targets.
- Substituent Effects : The benzyl group enhances lipophilicity compared to benazepril’s phenylpropyl and carboxylate groups, which improve water solubility .
- Diazepine vs. Azepine: The benzodiazepine in features a seven-membered ring with two nitrogen atoms, differing from the benzazepine’s single nitrogen.
Physicochemical and Crystallographic Data
Analysis :
- Molecular Weight : The target compound (309.36 g/mol) is smaller than the diazepine derivative in (565.71 g/mol), suggesting differences in bioavailability and synthetic complexity.
- Crystallography : The diazepine in was refined using SHELX software (R factor: 0.052), a standard for small-molecule crystallography . Similar methods likely apply to the target compound.
Biological Activity
Methyl 3-benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[D]azepine-1-carboxylate (CAS No. 230615-48-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N
- Molecular Weight : 249.35 g/mol
- InChIKey : TWQZMFJJYHNANK-UHFFFAOYSA-N
Biological Activity Overview
This compound has been studied for various biological activities including:
-
Antitumor Activity :
- Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.95 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent .
- Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through the inhibition of PARP-1 (Poly (ADP-ribose) polymerase), a key enzyme involved in DNA repair mechanisms. The inhibition leads to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary assessments indicate potential antimicrobial properties against certain bacterial strains. However, detailed studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of several azepine derivatives, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated:
- IC50 : 1.95 µM
- Mechanism : Induction of apoptosis confirmed by flow cytometry and Western blot analysis showing increased cleaved-caspase levels .
Case Study 2: Neuroprotection
A related compound was tested for neuroprotective effects in a model of oxidative stress. The results suggested that treatment with the compound significantly reduced neuronal cell death and improved cell viability under stress conditions .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
